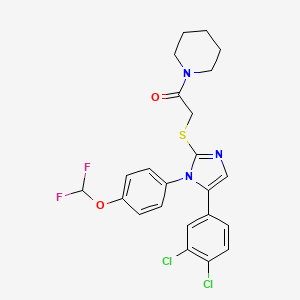
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21Cl2F2N3O2S and its molecular weight is 512.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes an imidazole ring, a piperidine moiety, and thioether functionality. The presence of dichloro and difluoromethoxy substituents suggests potential interactions with biological targets that may confer specific therapeutic effects.
1. Cannabinoid Receptor Modulation
Research indicates that similar compounds have shown activity as cannabinoid receptor modulators. For instance, a related compound was identified as a highly potent CB1 inverse agonist with excellent selectivity over the CB2 receptor. This selectivity is crucial for minimizing side effects associated with broader cannabinoid receptor activation .
2. Antitumor Activity
Compounds with similar structural features have been reported to exhibit anticancer properties. The imidazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth. Studies have demonstrated that modifications in the structure can enhance potency against various cancer cell lines .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies showing that imidazole derivatives can inhibit pro-inflammatory cytokines and pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The imidazole moiety may interact with specific receptors (such as CB1), influencing downstream signaling pathways.
- Enzyme Inhibition : Structural components may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting therapeutic effects.
- Cellular Uptake : The piperidine group may enhance cellular permeability, allowing for more effective intracellular action.
Table 1: Summary of Biological Activities
Notable Research Findings
A study highlighted the efficacy of related compounds in diet-induced obesity models, demonstrating significant weight reduction and metabolic improvements at low doses (0.03 mg/kg). This suggests potential applications in obesity management through endocannabinoid system modulation .
Eigenschaften
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2F2N3O2S/c24-18-9-4-15(12-19(18)25)20-13-28-23(33-14-21(31)29-10-2-1-3-11-29)30(20)16-5-7-17(8-6-16)32-22(26)27/h4-9,12-13,22H,1-3,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXGXRWMCPTDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














